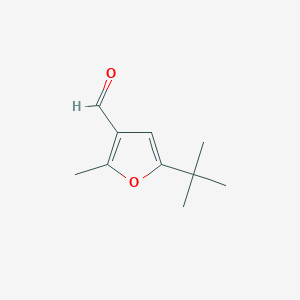

5-Tert-butyl-2-methylfuran-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Tert-butyl-2-methylfuran-3-carbaldehyde is a chemical compound with the CAS Number: 1150222-37-9 . It has a molecular weight of 166.22 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(tert-butyl)-2-methylfuran-3-carbaldehyde . The InChI code is 1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.22 . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Organic Optoelectronic Applications

5-Tert-butyl-2-methylfuran-3-carbaldehyde and its derivatives demonstrate potential in organic optoelectronic applications. Specifically, derivatives like tert-Butyl-1,3-dimethylpyrene 5-carbaldehyde have shown promise for use in organic light-emitting devices (OLEDs). Studies indicate that these compounds exhibit photophysical properties and electrochemical characteristics favorable for such applications, highlighting their role in the development of efficient and versatile optoelectronic devices (Hu et al., 2013).

Synthesis of Functionalized Chromones

This compound has also facilitated the synthesis of functionalized chromones in aqueous media. Research indicates efficient sequential reactions involving chromone carbaldehydes, leading to various products depending on the alcohol used. This approach offers environmental benefits and ease of work-up, contributing to the field of green chemistry (Mehrparvar et al., 2014).

Development of Copper(II) Complexes

In the realm of inorganic chemistry, derivatives of 5-Tert-butyl-2-methylfuran-3-carbaldehyde have been employed in synthesizing copper(II) complexes. These complexes, incorporating sulfanyl substituents, exhibit unique electrochemical and photophysical properties. Such compounds are valuable in understanding the relationship between structure and reactivity in coordination chemistry (Sylvestre et al., 2005).

Detection of Chemical Warfare Nerve Agents

Another notable application is in the detection of chemical warfare nerve agents. Compounds derived from 5-Tert-butyl-2-methylfuran-3-carbaldehyde have been used to develop sensors for agents like O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD), showcasing their potential in enhancing public safety and security (Lee et al., 2012).

Catalysis in Polymerization Processes

Furthermore, derivatives of this compound have been explored as catalysts in polymerization processes. Their unique structural and electronic properties contribute to advancements in polymer science, particularly in the synthesis of high molecular weight polymers with broad applications in materials science (Matilainen et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-tert-butyl-2-methylfuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCBSIMAOCECDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-methylfuran-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)

![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)

![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)

![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)